molecular formula C20H14BrN3O3S B11216451 (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11216451
M. Wt: 456.3 g/mol
InChI Key: PITZFLQUQVVHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, an imino group, a thiazolyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Bromine Atom: Bromination of the chromene core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

    Formation of the Imino Group: The imino group is introduced by reacting the brominated chromene with an amine derivative, such as 4-methoxyaniline, under reflux conditions.

    Attachment of the Thiazolyl Group: The thiazolyl group is incorporated through a condensation reaction between the imino-chromene intermediate and a thiazole derivative, such as 2-aminothiazole, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium azide in dimethylformamide, potassium thiocyanate in acetone.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiocyanate derivatives.

Scientific Research Applications

(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-bromo-2-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity

Properties

Molecular Formula

C20H14BrN3O3S

Molecular Weight

456.3 g/mol

IUPAC Name

6-bromo-2-(4-methoxyphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C20H14BrN3O3S/c1-26-15-5-3-14(4-6-15)23-19-16(18(25)24-20-22-8-9-28-20)11-12-10-13(21)2-7-17(12)27-19/h2-11H,1H3,(H,22,24,25)

InChI Key

PITZFLQUQVVHQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.